NVP-AAD777

Description

Properties

Molecular Formula |

C22H14F6N4 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

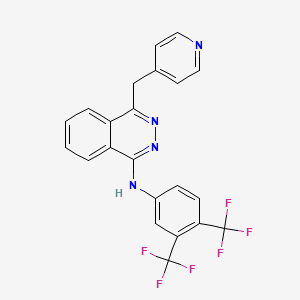

N-[3,4-bis(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine |

InChI |

InChI=1S/C22H14F6N4/c23-21(24,25)17-6-5-14(12-18(17)22(26,27)28)30-20-16-4-2-1-3-15(16)19(31-32-20)11-13-7-9-29-10-8-13/h1-10,12H,11H2,(H,30,32) |

InChI Key |

BSIYFOACHNHUPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC(=C(C=C3)C(F)(F)F)C(F)(F)F)CC4=CC=NC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NVP-AAD777; NVP AAD777; NVP-AAD-777; NVP AAD 777; NVPAAD777; AAD-777; ZK-202664; AAD 777; ZK 202664; AAD777; ZK202664; |

Origin of Product |

United States |

Foundational & Exploratory

NVP-AAD777: A Technical Guide to its Mechanism of Action as a VEGFR-2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-AAD777, also known as AAD777 or ZK202664, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides an in-depth technical overview of the mechanism of action of this compound, including its in vitro efficacy, kinase selectivity, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are also provided to support further research and development.

Core Mechanism of Action: VEGFR-2 Inhibition

The primary mechanism of action of this compound is the direct inhibition of the tyrosine kinase activity of VEGFR-2. Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, survival, and vascular permeability – all critical processes in angiogenesis. This compound competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing ATP hydrolysis and subsequent receptor autophosphorylation and activation.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Assay | Target/Process | IC50 |

| Kinase Assay | VEGFR-2 | 0.65 µM |

| Cell-Based Assay | VEGF-induced cellular receptor phosphorylation | 26.6 nM |

| Cell-Based Assay | VEGF-induced HUVEC proliferation | 19.6 nM |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Activity | IC50 |

| VEGFR-1 | Weakly Inhibits | 2.2 µM[1] |

| VEGFR-3 | Weakly Inhibits | 3 µM[1] |

| PDGFR-β | Little to no activity at 10 µM | >10 µM |

| FGFR-1 | No activity at 10 µM | >10 µM |

| FGFR-3 | No activity at 10 µM | >10 µM |

| FGFR-4 | No activity at 10 µM | >10 µM |

| PDGFR-α | No activity at 10 µM | >10 µM |

| Tie-2 | No activity at 10 µM | >10 µM |

Signaling Pathways Modulated by this compound

By inhibiting VEGFR-2, this compound effectively blocks the downstream signaling cascades that promote angiogenesis. The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

VEGFR-2 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of VEGFR-2.

Methodology:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP (with radiolabeled γ-³²P-ATP or γ-³³P-ATP), this compound, kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), and phosphocellulose paper.

-

Procedure:

-

A reaction mixture is prepared containing the VEGFR-2 kinase, the peptide substrate, and varying concentrations of this compound in the kinase assay buffer.

-

The kinase reaction is initiated by the addition of ATP (containing a tracer amount of radiolabeled ATP).

-

The reaction is allowed to proceed for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by spotting the mixture onto phosphocellulose paper.

-

The phosphocellulose paper is washed extensively with a dilute acid solution (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.

-

The amount of radiolabeled phosphate incorporated into the peptide substrate is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

VEGF-Induced HUVEC Proliferation Assay

Objective: To assess the ability of this compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.

Methodology:

-

Cell Culture: HUVECs are cultured in endothelial cell growth medium (EGM) supplemented with growth factors. For the assay, cells are serum-starved for a period (e.g., 24 hours) to synchronize them in a quiescent state.

-

Procedure:

-

Quiescent HUVECs are seeded into 96-well plates.

-

The cells are treated with varying concentrations of this compound for a short pre-incubation period (e.g., 1-2 hours).

-

VEGF is then added to the wells to stimulate cell proliferation. Control wells include cells with no treatment, cells with VEGF alone, and cells with this compound alone.

-

The plates are incubated for a period of 48-72 hours to allow for cell proliferation.

-

Cell proliferation is quantified using a suitable method, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis: The percentage of inhibition of VEGF-induced proliferation is calculated for each concentration of this compound. The IC50 value is determined from the dose-response curve.

In Vivo Matrigel Plug Angiogenesis Assay

Objective: To evaluate the anti-angiogenic activity of this compound in a living organism.

Methodology:

-

Reagents and Animals: Matrigel (a basement membrane extract that is liquid at 4°C and solidifies at body temperature), VEGF, this compound, and immunocompromised mice (e.g., nude or SCID mice).

-

Procedure:

-

Matrigel is thawed on ice and mixed with VEGF and either this compound or a vehicle control.

-

The Matrigel mixture is injected subcutaneously into the flanks of the mice.

-

The injected Matrigel forms a solid plug.

-

After a specified period (e.g., 7-14 days), the mice are euthanized, and the Matrigel plugs are excised.

-

The extent of angiogenesis into the Matrigel plug is quantified.

-

-

Quantification of Angiogenesis:

-

Hemoglobin Content: The plugs can be homogenized, and the hemoglobin content measured using a colorimetric assay (e.g., Drabkin's reagent) as an indicator of blood vessel formation.

-

Immunohistochemistry: The plugs can be sectioned and stained with antibodies against endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.

-

-

Data Analysis: The level of angiogenesis in the this compound-treated group is compared to the vehicle-treated control group to determine the in vivo anti-angiogenic efficacy.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a potential VEGFR-2 inhibitor like this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2 kinase. Its mechanism of action involves the direct inhibition of VEGFR-2 autophosphorylation, leading to the suppression of downstream signaling pathways that are critical for angiogenesis. The quantitative data from in vitro assays demonstrate its efficacy in inhibiting both the enzyme and VEGF-driven cellular processes. The provided experimental protocols offer a foundation for the further investigation and development of this compound and other related anti-angiogenic agents.

References

Unveiling the Target: A Technical Guide to the Identification and Validation of NVP-AAD777

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of NVP-AAD777, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the preclinical data and methodologies associated with this compound.

This compound, also known as ZK202664, has been identified as a significant molecule in the landscape of anti-angiogenic research. Its primary mechanism of action is the inhibition of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data, providing a clear comparison of its inhibitory activity against different kinases and cellular processes.

| Target/Assay | IC50 Value | Description |

| VEGFR-2 Kinase Activity | 0.65 µM | Inhibition of the enzymatic activity of the isolated VEGFR-2 kinase domain. |

| VEGFR-1 Kinase Activity | 2.2 µM | Weaker inhibition of the VEGFR-1 kinase, indicating selectivity for VEGFR-2. |

| VEGFR-3 Kinase Activity | 3.0 µM | Weaker inhibition of the VEGFR-3 kinase, further supporting selectivity. |

| VEGF-induced Cellular Receptor Phosphorylation | 26.6 nM | Inhibition of the autophosphorylation of VEGFR-2 in a cellular context upon stimulation with VEGF. |

| VEGF-induced HUVEC Proliferation | 19.6 nM | Inhibition of the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by VEGF. |

| Other Kinases (PDGFR-β, FGFR-1, FGFR-3, FGFR-4, PDGFR-α, Tie-2) | > 10 µM | Little to no inhibitory activity observed at a concentration of 10 µM, demonstrating high selectivity. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize this compound.

VEGFR-2 Kinase Inhibition Assay

A luminescence-based kinase assay is a common method to determine the in vitro potency of an inhibitor against a purified kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), and a higher signal indicates greater inhibition.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

-

Inhibitor Addition: this compound is serially diluted and added to the reaction mixture. A control with no inhibitor (vehicle control) is also included.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the kinase reaction to proceed.

-

Signal Detection: A reagent is added that stops the kinase reaction and detects the amount of remaining ATP by converting it into a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Receptor Phosphorylation Assay

This assay assesses the ability of an inhibitor to block the activation of a receptor in a cellular environment.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the phosphorylation of VEGFR-2 in cells upon stimulation with its ligand, VEGF.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are cultured in appropriate media.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

VEGF Stimulation: The cells are then stimulated with VEGF to induce VEGFR-2 autophosphorylation.

-

Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration in the lysates is determined.

-

ELISA: An ELISA plate is coated with an antibody that captures VEGFR-2. The cell lysates are added to the wells, and a second antibody that specifically recognizes the phosphorylated form of VEGFR-2 is used for detection. This detection antibody is typically conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.

-

Data Analysis: The signal is measured, and the inhibition of phosphorylation is calculated relative to the VEGF-stimulated control without the inhibitor. The IC50 value is then determined.

HUVEC Proliferation Assay

This assay measures the effect of an inhibitor on the growth of endothelial cells, a key process in angiogenesis.

Principle: The proliferation of HUVECs in response to VEGF stimulation is quantified. A reduction in proliferation in the presence of an inhibitor indicates anti-angiogenic activity.

Methodology:

-

Cell Seeding: HUVECs are seeded in a multi-well plate in a low-serum medium to induce a quiescent state.

-

Inhibitor and Stimulant Addition: The cells are treated with different concentrations of this compound in the presence of a pro-proliferative concentration of VEGF.

-

Incubation: The plate is incubated for a period of 48-72 hours to allow for cell proliferation.

-

Proliferation Measurement: Cell proliferation can be assessed using various methods, such as:

-

MTS/MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.

-

BrdU Incorporation: An immunoassay that detects the incorporation of bromodeoxyuridine into the DNA of proliferating cells.

-

Direct Cell Counting: Using a cell counter or imaging system.

-

-

Data Analysis: The percentage of proliferation inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

Visualizing the Pathways and Workflows

To further elucidate the context of this compound's action and the experimental logic, the following diagrams are provided.

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.

Caption: Experimental workflow for this compound target identification and validation.

This guide serves as a foundational resource for understanding the preclinical profile of this compound. The provided data and methodologies underscore its characterization as a potent and selective VEGFR-2 inhibitor, a critical step in the drug discovery and development pipeline. Further in vivo studies would be necessary to fully validate its therapeutic potential.

NVP-AAD777: A Technical Guide to a Selective VEGFR-2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-AAD777, also identified as ZK202664, is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 kinase, this compound effectively abrogates downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This targeted mechanism of action makes this compound a valuable tool for investigating the roles of VEGFR-2 in physiological and pathological angiogenesis and a potential candidate for therapeutic development in diseases characterized by aberrant blood vessel formation, such as cancer and age-related macular degeneration. This technical guide provides a comprehensive overview of the discovery, (inferred) synthesis, biological activity, and mechanism of action of this compound, complete with detailed experimental protocols and data presented for scientific evaluation.

Discovery and Rationale

While the specific discovery details of this compound are not extensively published in the public domain, its development can be situated within the broader context of Novartis's research programs focused on the discovery of novel kinase inhibitors for oncology and other indications. The strategic rationale for developing selective VEGFR-2 inhibitors lies in the central role of the VEGF/VEGFR-2 signaling axis in tumor angiogenesis. By inhibiting this pathway, the formation of new blood vessels that supply tumors with essential nutrients and oxygen can be suppressed, thereby impeding tumor growth and metastasis.

The discovery process for compounds like this compound typically involves high-throughput screening of compound libraries against the target kinase, followed by medicinal chemistry efforts to optimize lead compounds for potency, selectivity, and desirable pharmacokinetic properties. Novartis has a history of successful kinase inhibitor development, and this compound emerged from these efforts as a potent and selective inhibitor of VEGFR-2.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely proprietary. However, based on the chemical structure of this compound, 4-((4-methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, its synthesis can be conceptually understood through the assembly of key structural motifs common in medicinal chemistry. The synthesis would likely involve a convergent approach, preparing key intermediates and coupling them in the final steps.

A plausible, though not confirmed, synthetic strategy would involve the following key transformations:

-

Synthesis of the Pyrimidinyl Aniline Core: This would likely involve a Buchwald-Hartwig or similar cross-coupling reaction between a substituted aniline and a functionalized pyrimidine.

-

Amide Bond Formation: The final step would likely be an amide coupling reaction between the pyrimidinyl aniline core and a benzoic acid derivative containing the methylpiperazinyl methyl moiety.

Biological Activity and Data

This compound has been characterized as a potent and selective inhibitor of VEGFR-2 kinase activity. Its inhibitory effects have been quantified through various biochemical and cellular assays.

Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound against VEGFR family kinases.

| Kinase Target | IC50 (µM) |

| VEGFR-2 | 0.65 |

| VEGFR-1 | 2.2 |

| VEGFR-3 | 3.0 |

Data sourced from publicly available information.

This compound demonstrates limited to no activity against other tyrosine kinases such as PDGFR-β, FGFR-1, FGFR-3, FGFR-4, PDGFR-α, and Tie-2 at concentrations up to 10 µM.

Cellular Activity

The inhibitory effects of this compound on VEGF-induced signaling and cellular responses in relevant cell models are summarized below.

| Assay | Cell Line | IC50 (nM) |

| VEGF-Induced Receptor Phosphorylation | HUVEC | 26.6 |

| VEGF-Induced Cell Proliferation | HUVEC | 19.6 |

Data sourced from publicly available information.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of VEGFR-2. This, in turn, blocks the downstream signaling cascades that are crucial for angiogenesis.

The VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:

-

PLCγ-PKC-MAPK Pathway: Primarily involved in endothelial cell proliferation.

-

PI3K-Akt Pathway: Promotes endothelial cell survival and migration.

-

Src-FAK Pathway: Regulates cell migration and adhesion.

By inhibiting the initial autophosphorylation of VEGFR-2, this compound effectively blocks the activation of all these downstream signaling events.

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These are representative protocols and may require optimization based on specific laboratory conditions and reagents.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by recombinant human VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 (KDR) kinase domain

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Prepare a master mix containing VEGFR-2 kinase and the Poly(Glu, Tyr) substrate in kinase buffer.

-

Add 10 µL of the master mix to each well.

-

Initiate the kinase reaction by adding 12.5 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP using the ADP-Glo™ kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Caption: Experimental workflow for the in vitro VEGFR-2 kinase assay.

VEGF-Induced Cellular Receptor Phosphorylation Assay

This assay determines the effect of this compound on the phosphorylation of VEGFR-2 in a cellular context.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM-2)

-

Serum-free basal medium

-

Recombinant human VEGF-A

-

This compound

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Anti-phospho-VEGFR-2 (Tyr1175) antibody

-

Anti-total-VEGFR-2 antibody

-

ELISA or Western blotting reagents

Procedure:

-

Seed HUVECs in 6-well plates and grow to near confluence.

-

Serum-starve the cells for 4-6 hours in basal medium.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of phosphorylated and total VEGFR-2 using a sandwich ELISA or Western blotting.

-

Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal and calculate the percent inhibition to determine the IC50 value.

HUVEC Proliferation Assay

This assay assesses the ability of this compound to inhibit VEGF-induced proliferation of endothelial cells.

Materials:

-

HUVECs

-

EGM-2 medium

-

Serum-free basal medium

-

Recombinant human VEGF-A

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)

-

96-well clear-bottom plates

Procedure:

-

Seed HUVECs in 96-well plates at a low density (e.g., 5,000 cells/well) in EGM-2.

-

Allow cells to adhere overnight.

-

Serum-starve the cells for 4-6 hours in basal medium.

-

Replace the medium with basal medium containing various concentrations of this compound and VEGF-A (e.g., 20 ng/mL). Include controls for no VEGF and VEGF alone.

-

Incubate the plates for 48-72 hours at 37°C.

-

Measure cell proliferation using a suitable reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition of VEGF-induced proliferation and determine the IC50 value.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2 kinase. Its ability to effectively block VEGF-induced signaling and cellular responses in vitro makes it a valuable research tool for elucidating the complex roles of VEGFR-2 in health and disease. While detailed information regarding its discovery and synthesis is not fully in the public domain, the available data on its biological activity and mechanism of action provide a strong foundation for its use in preclinical studies and as a reference compound in the development of new anti-angiogenic therapies. Further investigations into its in vivo efficacy and pharmacokinetic properties would be necessary to fully assess its therapeutic potential.

NVP-AAD777: A Potent and Selective VEGFR-2 Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-AAD777, also known as AAD777 or ZK202664, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. By targeting VEGFR-2, this compound effectively blocks the signaling cascade initiated by its ligand, VEGF, thereby inhibiting endothelial cell proliferation and migration, crucial steps in the angiogenic process. This technical guide provides a comprehensive review of the preclinical data on this compound, including its inhibitory activity, effects on cellular processes, and the underlying signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile of this compound [1]

| Target Kinase | IC50 (µM) |

| VEGFR-2 | 0.65 |

| VEGFR-1 | 2.2 |

| VEGFR-3 | 3.0 |

| PDGFR-β | >10 |

| FGFR-1 | >10 |

| FGFR-3 | >10 |

| FGFR-4 | >10 |

| PDGFR-α | >10 |

| Tie-2 | >10 |

Table 2: Cellular Activity of this compound [1]

| Assay | Cell Type | IC50 (nM) |

| VEGF-induced Cellular Receptor Phosphorylation | Not Specified | 26.6 |

| VEGF-induced HUVE Cell Proliferation | HUVEC | 19.6 |

Core Mechanism of Action: VEGFR-2 Signaling Pathway

This compound exerts its anti-angiogenic effects by directly inhibiting the tyrosine kinase activity of VEGFR-2. The binding of VEGF to its receptor triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, and survival. This compound, by blocking the initial phosphorylation step, effectively shuts down these pro-angiogenic signals.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on standard practices in the field and inferred from the primary literature.

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of VEGFR-2.

Methodology:

-

Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains recombinant human VEGFR-2 kinase domain, a synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 0.2 mM DTT, and 0.1 mg/ml BSA).

-

Inhibitor Addition: this compound is serially diluted in DMSO and added to the wells to achieve a range of final concentrations. A control group with DMSO alone is included.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:

-

Radiometric Assay: Utilizing [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

ELISA-based Assay: Using a specific antibody that recognizes the phosphorylated substrate.

-

Luminescence-based Assay: Measuring the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™).

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC50 value is determined by fitting the dose-response curve to a sigmoidal model.

VEGF-Induced Cellular Receptor Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit the phosphorylation of VEGFR-2 in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line endogenously or recombinantly expressing VEGFR-2 is cultured to sub-confluency.

-

Serum Starvation: To reduce basal receptor phosphorylation, cells are serum-starved for a period of 16-24 hours prior to the experiment.

-

Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of this compound or DMSO vehicle for a defined period (e.g., 1-2 hours).

-

VEGF Stimulation: Cells are stimulated with a predetermined optimal concentration of recombinant human VEGF (e.g., 50 ng/mL) for a short duration (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation.

-

Cell Lysis: The stimulation is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS) and then lysing the cells in a buffer containing protease and phosphatase inhibitors.

-

Quantification of Phosphorylation: The level of phosphorylated VEGFR-2 in the cell lysates is determined by an enzyme-linked immunosorbent assay (ELISA) using a capture antibody against total VEGFR-2 and a detection antibody specific for the phosphorylated form of the receptor.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of this compound concentration versus the inhibition of VEGF-induced VEGFR-2 phosphorylation.

VEGF-Induced HUVE Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.

Methodology:

-

Cell Seeding: HUVECs are seeded into 96-well plates in their growth medium and allowed to adhere overnight.

-

Serum Starvation: The growth medium is replaced with a low-serum or serum-free medium for 24 hours to synchronize the cells and reduce basal proliferation.

-

Treatment: The cells are then treated with various concentrations of this compound in the presence of a pro-proliferative concentration of VEGF (e.g., 20 ng/mL). Control wells include cells with VEGF and DMSO, and cells without VEGF.

-

Incubation: The plates are incubated for a period that allows for cell division (e.g., 48-72 hours).

-

Proliferation Measurement: Cell proliferation is quantified using a colorimetric or fluorometric assay, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into the DNA of proliferating cells.

-

-

Data Analysis: The absorbance or fluorescence values are read using a microplate reader. The percentage of inhibition of VEGF-induced proliferation is calculated for each this compound concentration, and the IC50 value is determined.

References

The Core Cellular Pathways Modulated by NVP-AAD777: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-AAD777, also known as ZK202664, is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions. The primary mechanism of action of this compound is the direct inhibition of VEGFR-2 kinase activity, which subsequently attenuates downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival. This document serves as a comprehensive resource for understanding the molecular pharmacology of this compound and its impact on cellular function.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the principal drivers of the angiogenic process. Consequently, the inhibition of VEGFR-2 signaling has emerged as a pivotal strategy in the development of anti-cancer therapeutics. This compound is a selective inhibitor of the VEGFR-2 tyrosine kinase, demonstrating potent anti-angiogenic properties. This guide will explore the specific cellular pathways modulated by this compound, providing a detailed technical framework for researchers in the field.

Quantitative Data on this compound Inhibitory Activity

The efficacy of this compound as a kinase inhibitor has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative metrics.

| Target Kinase | Biochemical IC50 (μM) | Notes |

| VEGFR-2 (KDR) | 0.65[1] | Potent and primary target. |

| VEGFR-1 (Flt-1) | 2.2[1] | Weakly inhibits. |

| VEGFR-3 (Flt-4) | 3.0[1] | Weakly inhibits. |

| PDGFR-β | > 10[1] | Little to no activity. |

| FGFR-1 | > 10[1] | No activity. |

| FGFR-3 | > 10[1] | No activity. |

| FGFR-4 | > 10[1] | No activity. |

| PDGFR-α | > 10[1] | No activity. |

| Tie-2 | > 10[1] | No activity. |

| Cellular Assay | Cell Type | IC50 (nM) | Notes |

| VEGF-induced Receptor Phosphorylation | Not Specified | 26.6[1] | Measures the inhibition of VEGFR-2 autophosphorylation in a cellular context. |

| VEGF-induced Cell Proliferation | HUVEC | 19.6[1] | Measures the inhibition of endothelial cell growth stimulated by VEGF. |

Core Signaling Pathways Affected by this compound

This compound primarily exerts its effects by inhibiting the kinase activity of VEGFR-2. This action blocks the initiation of a cascade of downstream signaling events. The two major pathways affected are the Ras/MEK/ERK pathway, which is central to cell proliferation, and the PI3K/Akt pathway, which is critical for cell survival.

The VEGFR-2 Signaling Cascade

Upon binding of VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, thereby initiating downstream cascades. This compound, by binding to the ATP-binding pocket of the VEGFR-2 kinase domain, prevents this initial autophosphorylation step.

Impact on the Ras/MEK/ERK Pathway

The activation of VEGFR-2 leads to the recruitment of adaptor proteins that activate the Ras/MEK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation and migration. By inhibiting VEGFR-2, this compound effectively blocks the activation of this pathway, leading to a reduction in endothelial cell proliferation.

Impact on the PI3K/Akt Pathway

The PI3K/Akt pathway is another crucial downstream effector of VEGFR-2 signaling. This pathway plays a central role in promoting cell survival and inhibiting apoptosis. Inhibition of VEGFR-2 by this compound leads to the deactivation of the PI3K/Akt pathway, thereby promoting apoptosis in endothelial cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on standard techniques used in the characterization of kinase inhibitors.

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of VEGFR-2.

Methodology:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, this compound, kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of this compound in kinase assay buffer. b. In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the diluted this compound or vehicle control. c. Pre-incubate the mixture for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C. f. Terminate the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

In Vitro Activity of NVP-AAD777: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-AAD777 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. By targeting VEGFR-2, this compound effectively modulates downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of the in vitro activity of this compound, including its inhibitory potency, effects on cellular processes, and the underlying mechanism of action.

Quantitative Analysis of In Vitro Inhibitory Activity

The inhibitory activity of this compound has been quantified against several key kinases and in various cell-based assays. The following tables summarize the available data, providing a clear comparison of its potency and selectivity.

Table 1: this compound Kinase Inhibition Profile

| Target Kinase | IC50 (µM) |

| VEGFR-2 | 0.65[1] |

| VEGFR-1 | 2.2[1] |

| VEGFR-3 | 3.0[1] |

| PDGFR-β | >10[1] |

| FGFR-1 | >10[1] |

| FGFR-3 | >10[1] |

| FGFR-4 | >10[1] |

| PDGFR-α | >10[1] |

| Tie-2 | >10[1] |

Table 2: this compound Cellular Activity

| Assay | Cell Line | IC50 (nM) |

| VEGF-induced Cellular Receptor Phosphorylation | HUVEC | 26.6[1] |

| VEGF-induced Cell Proliferation | HUVEC | 19.6[1] |

Mechanism of Action: Inhibition of VEGFR-2 Signaling

This compound exerts its anti-angiogenic effects by directly inhibiting the tyrosine kinase activity of VEGFR-2. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways essential for angiogenesis. This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and activation of the receptor. This blockade effectively abrogates the downstream signaling cascades.

VEGFR-2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the activity of this compound are provided below.

VEGFR-2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the VEGFR-2 kinase domain.

Objective: To quantify the concentration of this compound required to inhibit 50% of the VEGFR-2 kinase activity (IC50).

Methodology:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), adenosine triphosphate (ATP), this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

A solution of the VEGFR-2 enzyme is prepared in the assay buffer.

-

Serial dilutions of this compound are prepared and added to the wells of a microplate.

-

The VEGFR-2 enzyme solution is added to the wells containing the inhibitor and incubated for a defined period to allow for binding.

-

The kinase reaction is initiated by the addition of a solution containing the substrate and ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is terminated, and the amount of product formed (or ATP consumed) is quantified using a suitable detection method, such as luminescence or fluorescence.

-

The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Workflow for a VEGFR-2 Kinase Inhibition Assay.

VEGF-Induced Cellular Receptor Phosphorylation Assay

This cell-based assay measures the ability of this compound to inhibit the VEGF-induced autophosphorylation of VEGFR-2 in intact cells.

Objective: To determine the concentration of this compound that inhibits VEGF-induced VEGFR-2 phosphorylation by 50% (IC50) in a cellular context.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to sub-confluency in appropriate growth medium.

-

Procedure:

-

Cells are serum-starved for a period to reduce basal receptor phosphorylation.

-

The cells are then pre-incubated with various concentrations of this compound.

-

Following pre-incubation, the cells are stimulated with a specific concentration of VEGF for a short period to induce VEGFR-2 phosphorylation.

-

The stimulation is stopped, and the cells are lysed to extract cellular proteins.

-

The level of phosphorylated VEGFR-2 is quantified using an immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting, with an antibody specific for the phosphorylated form of VEGFR-2.

-

The results are normalized to the total amount of VEGFR-2 or a loading control, and the IC50 value is calculated.

-

VEGF-Induced HUVEC Proliferation Assay

This assay assesses the effect of this compound on the proliferation of endothelial cells, a key process in angiogenesis.

Objective: To determine the concentration of this compound that inhibits VEGF-stimulated HUVEC proliferation by 50% (IC50).

Methodology:

-

Cell Seeding: HUVECs are seeded at a low density in multi-well plates and allowed to adhere.

-

Procedure:

-

The cells are then treated with various concentrations of this compound in the presence of a pro-angiogenic stimulus, typically VEGF.

-

The cells are incubated for a period of 48 to 72 hours to allow for proliferation.

-

Cell proliferation is measured using a variety of methods, such as the MTT assay (which measures metabolic activity) or by direct cell counting.

-

The concentration of this compound that reduces cell proliferation by 50% is determined by analyzing the dose-response relationship.

-

Conclusion

This compound is a potent and selective inhibitor of VEGFR-2 with significant anti-proliferative activity in endothelial cells. The data presented in this guide highlight its potential as a therapeutic agent for diseases driven by pathological angiogenesis. The detailed methodologies provided for the key in vitro assays serve as a valuable resource for researchers in the field of angiogenesis and drug development, enabling the further investigation and characterization of this and other VEGFR-2 inhibitors.

References

Preliminary Studies on NVP-AAD777: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data for NVP-AAD777. As of the latest search, specific in vivo efficacy and pharmacokinetic data for this compound are not available in the public domain. The experimental protocols provided are representative methodologies for the evaluation of VEGFR-2 inhibitors and may not exactly reflect the procedures used to generate the data for this compound.

Introduction

This compound is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound disrupts the signaling cascade responsible for endothelial cell proliferation, migration, and survival. This targeted mechanism of action makes this compound a compound of interest for the potential treatment of angiogenesis-dependent diseases, such as cancer. This guide provides a summary of the available preliminary in vitro data, outlines detailed experimental protocols for key assays, and visualizes the relevant biological pathways and workflows.

Mechanism of Action

This compound functions as a selective inhibitor of VEGFR-2 kinase. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of key tyrosine residues in its cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for promoting the various cellular processes involved in angiogenesis. This compound competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing receptor autophosphorylation and blocking the downstream signaling events.

NVP-AAD777: A Technical Guide to its Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of NVP-AAD777, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information is curated for professionals in the fields of oncology, angiogenesis research, and drug development.

Core Target: VEGFR-2

This compound is a selective inhibitor targeting the kinase activity of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. Dysregulation of the VEGFR-2 signaling pathway is a critical factor in tumor growth and metastasis, making it a prime target for therapeutic intervention.

Binding Affinity of this compound

The binding affinity of this compound has been characterized by its half-maximal inhibitory concentration (IC50), a measure of the concentration of the inhibitor required to reduce the activity of a specific enzyme or receptor by 50%. The available data demonstrates that this compound is a potent and selective inhibitor of VEGFR-2.

| Target Enzyme/Process | IC50 Value |

| VEGFR-2 (KDR) | 0.65 µM |

| VEGFR-1 | 2.2 µM |

| VEGFR-3 | 3.0 µM |

| VEGF-induced cellular receptor phosphorylation | 26.6 nM |

| VEGF-induced Human Umbilical Vein Endothelial Cell (HUVEC) proliferation | 19.6 nM |

Note: While IC50 values are readily available, specific kinetic parameters such as the association rate constant (k_on_) and dissociation rate constant (k_off_) for this compound are not widely reported in publicly available literature.

Off-Target Profile

This compound exhibits a favorable selectivity profile. At a concentration of 10 µM, it shows little to no inhibitory activity against a panel of other tyrosine kinases, including:

-

PDGFR-β

-

FGFR-1

-

FGFR-3

-

FGFR-4

-

PDGFR-α

-

Tie-2

This selectivity is crucial for minimizing off-target effects and associated toxicities in a therapeutic context.

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro kinase inhibitory activity of a compound like this compound against VEGFR-2. This protocol is based on commonly used luminescence-based kinase assays.

In Vitro VEGFR-2 Kinase Activity Assay (Luminescence-Based)

Objective: To determine the IC50 value of a test compound (e.g., this compound) against the recombinant human VEGFR-2 kinase domain.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. The VEGFR-2 kinase phosphorylates a substrate using ATP. The amount of remaining ATP is inversely proportional to the kinase activity. A luciferase-based reagent generates a luminescent signal from the remaining ATP. A lower luminescence signal indicates higher kinase activity and vice-versa.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Poly (Glu, Tyr) 4:1 (as a generic tyrosine kinase substrate)

-

Test compound (this compound) dissolved in DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Create a serial dilution of the test compound in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for VEGFR-2), and the substrate at their final desired concentrations.

-

-

Assay Plate Setup:

-

Add the serially diluted test compound to the appropriate wells of the microplate.

-

Include positive controls (no inhibitor, 100% kinase activity) and negative controls (no enzyme, 0% kinase activity).

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative control wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

-

Allow the luminescent signal to stabilize (typically 10-15 minutes at room temperature).

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (negative control) from all other readings.

-

Normalize the data to the positive control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathways and Workflows

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways that are crucial for angiogenesis. This compound, by inhibiting the kinase activity of VEGFR-2, blocks these downstream signals.

Toxicological Profile of NVP-AAD777: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document summarizes the publicly available information regarding the toxicological profile of NVP-AAD777. It is intended for informational purposes for research, scientific, and drug development professionals. A comprehensive toxicological assessment of this compound is not publicly available. This guide infers a potential toxicological profile based on its mechanism of action as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor and the known class-effects of such agents.

Executive Summary

This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] As with other agents in this class, the toxicological profile of this compound is anticipated to be primarily mechanism-based, arising from the inhibition of VEGFR-2 signaling in both tumor and normal tissues. The most common adverse effects associated with VEGFR-2 inhibitors include hypertension, proteinuria, gastrointestinal disturbances, and dermatological toxicities.[2][3][4][5] A specific in-vivo study has indicated that this compound may enhance cigarette smoke-induced oxidative stress and inflammatory cell influx in the lungs of mice.[1] This guide provides an overview of the known preclinical data for this compound, a summary of the expected toxicities based on its mechanism of action, detailed experimental protocols for assessing these toxicities, and visualizations of the relevant biological pathway and experimental workflows.

Quantitative Data

While a comprehensive set of toxicological parameters such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for this compound is not available in the public domain, in-vitro potency data has been characterized.

| Parameter | Value | Target/System | Reference |

| IC50 | 0.65 µM | VEGFR-2 Kinase | [1] |

| IC50 | 2.2 µM | VEGFR-1 Kinase | [1] |

| IC50 | 3.0 µM | VEGFR-3 Kinase | [1] |

| IC50 | 26.6 nM | VEGF-induced cellular receptor phosphorylation | [1] |

| IC50 | 19.6 nM | VEGF-induced HUVEC proliferation | [1] |

Anticipated Toxicological Profile (Class-Based)

The following table summarizes the common toxicities associated with VEGFR-2 inhibitors and the underlying mechanisms.

| System Organ Class | Adverse Effect | Potential Mechanism |

| Vascular | Hypertension | Decreased nitric oxide production in endothelial cells, leading to vasoconstriction.[2][4] |

| Renal | Proteinuria | Disruption of glomerular endothelial fenestrations and podocyte function.[2] |

| Gastrointestinal | Diarrhea, Stomatitis | Effects on the gastrointestinal mucosa and vasculature.[2][3] |

| Dermatologic | Hand-foot syndrome, Rash | Impaired vascular repair and keratinocyte function.[2][3][5] |

| General | Fatigue, Asthenia | Multifactorial, potentially related to hypothyroidism and other systemic effects.[3] |

| Hematologic | Bleeding, Thrombosis | Impaired platelet function and vascular integrity.[4] |

| Endocrine | Hypothyroidism | Effects on thyroid gland vasculature and function.[3] |

Specific Toxicological Finding for this compound

A preclinical study in mice exposed to cigarette smoke indicated that this compound enhances oxidative stress, leading to an augmented influx of inflammatory cells and the release of proinflammatory mediators in the lungs.[1] This suggests a potential for potentiation of inflammatory responses in susceptible individuals.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR-2 kinase activity.

Methodology:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase, poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer, test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, combine the VEGFR-2 enzyme and the substrate in the kinase buffer. c. Add the diluted this compound or vehicle control to the wells. d. Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to the Km for VEGFR-2. e. Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range. f. Stop the reaction and measure the kinase activity by quantifying the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Plot the percentage of kinase inhibition versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based VEGFR-2 Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit VEGF-induced VEGFR-2 phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.

-

Procedure: a. Seed HUVECs in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation. c. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. d. Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes. e. Immediately place the plates on ice and wash with cold PBS. f. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. g. Determine the protein concentration of the lysates using a BCA assay.

-

Western Blot Analysis: a. Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% BSA in TBST. c. Incubate the membrane with a primary antibody against phospho-VEGFR-2 (e.g., pY1175). d. Wash and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Strip and re-probe the membrane for total VEGFR-2 and a loading control (e.g., GAPDH) to normalize the data.

In Vivo Murine Model of Hypertension

Objective: To evaluate the effect of this compound administration on blood pressure in a preclinical model.

Methodology:

-

Animals: Use male BALB/c mice (8-10 weeks old).

-

Procedure: a. Acclimatize the mice and train them for tail-cuff blood pressure measurements for one week. b. Implant osmotic mini-pumps for continuous delivery of this compound or vehicle control. Alternatively, administer the compound daily via oral gavage. c. Measure systolic and diastolic blood pressure and heart rate daily using a non-invasive tail-cuff system. d. Continue measurements for a predefined period (e.g., 14-28 days).

-

Data Analysis: Compare the blood pressure readings between the this compound-treated group and the vehicle control group using appropriate statistical methods (e.g., two-way ANOVA).

Visualizations

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vivo Hypertension Study

Caption: Workflow for assessing this compound-induced hypertension in a murine model.

References

- 1. AAD777 | VEGFR-2 inhibitor | Probechem Biochemicals [probechem.com]

- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of adverse effects of anti-VEGF therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. healthsystem.osumc.edu [healthsystem.osumc.edu]

Methodological & Application

Application Notes and Protocols for NVP-AAD777 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of NVP-AAD777, a potent and selective VEGFR-2 kinase inhibitor, in cell culture experiments. Detailed protocols for key assays are provided to facilitate the investigation of its anti-angiogenic and anti-proliferative effects.

Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound inhibits VEGF-induced receptor autophosphorylation, thereby blocking downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound.

| Target/Assay | Cell Line/System | IC50/EC50 | Reference |

| VEGFR-2 Kinase Activity | in vitro | 0.65 µM | [1] |

| VEGFR-1 Kinase Activity | in vitro | 2.2 µM | [1] |

| VEGFR-3 Kinase Activity | in vitro | 3.0 µM | [1] |

| VEGF-induced Receptor Phosphorylation | Cell-based | 26.6 nM | [1] |

| VEGF-induced HUVEC Proliferation | HUVEC | 19.6 nM | [1] |

Signaling Pathway and Experimental Workflows

VEGFR-2 Signaling Pathway and Inhibition by this compound

Caption: VEGFR-2 signaling pathway and its inhibition by this compound.

Experimental Workflow: Cell Viability and Proliferation Assays

Caption: General workflow for cell viability and proliferation assays.

Experimental Workflow: Tube Formation Assay

Caption: Workflow for the in vitro tube formation assay.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for obtaining reproducible results.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution, weigh the appropriate amount of this compound powder.

-

Add the required volume of anhydrous DMSO to a sterile microcentrifuge tube.

-

Add the this compound powder to the DMSO.

-

Vortex the solution vigorously for 1-2 minutes to dissolve the compound completely. If necessary, sonicate for 5-10 minutes.

-

Visually inspect the solution to ensure it is clear and free of any precipitate.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Complete endothelial cell growth medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[2]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

Materials:

-

HUVECs

-

Endothelial cell basal medium (EBM) with supplements

-

Reduced growth factor basement membrane matrix (e.g., Matrigel)

-

Pre-chilled 96-well plate

-

This compound stock solution

-

Inverted microscope with a camera

Protocol:

-

Thaw the basement membrane matrix on ice overnight.

-

Using pre-chilled pipette tips, add 50 µL of the thawed matrix solution to each well of a pre-chilled 96-well plate.[4]

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[4]

-

Harvest HUVECs and resuspend them in EBM containing the desired supplements and varying concentrations of this compound (and a vehicle control).

-

Seed 1.5 x 10^4 to 2.0 x 10^4 cells in 100 µL of medium onto the solidified matrix in each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.[4]

-

Examine the formation of capillary-like structures using an inverted microscope.

-

Capture images of the tube networks.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total mesh area using image analysis software.

VEGFR-2 Phosphorylation Assay (Western Blot)

This assay determines the inhibitory effect of this compound on VEGF-induced VEGFR-2 autophosphorylation.

Materials:

-

HUVECs

-

Serum-free endothelial cell basal medium

-

Recombinant human VEGF

-

This compound stock solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Protocol:

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 16-24 hours in serum-free EBM.

-

Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary anti-phospho-VEGFR-2 (Tyr1175) antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of phosphorylated VEGFR-2.

References

Application Notes and Protocols for NVP-AAD777 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-AAD777 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. As a key mediator of angiogenesis, VEGFR-2 is a critical target in cancer research and other diseases characterized by abnormal blood vessel formation. Western blotting is a fundamental technique to elucidate the mechanism of action of inhibitors like this compound by assessing the phosphorylation status of VEGFR-2 and its downstream signaling proteins. These application notes provide a detailed protocol for utilizing this compound in a Western blot experiment to monitor its inhibitory effects on the VEGFR-2 signaling pathway.

Mechanism of Action of this compound

This compound selectively targets the ATP-binding pocket of the VEGFR-2 kinase domain. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking the initiation of downstream signaling cascades. A key phosphorylation site indicative of VEGFR-2 activation is Tyrosine 1175 (Tyr1175). Inhibition of p-VEGFR-2 (Tyr1175) is a primary indicator of this compound efficacy.

Signaling Pathway

The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, survival, and migration. Key downstream pathways include the PI3K/Akt and MAPK/ERK pathways. A Western blot analysis can effectively demonstrate the inhibitory effect of this compound by observing a decrease in the phosphorylation of key proteins within these pathways.

Application Notes and Protocols for NVP-AAD777 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-AAD777, also known as AAD777 or ZK202664, is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. By inhibiting VEGFR-2, this compound can disrupt tumor vasculature, inhibit tumor progression, and potentially enhance the efficacy of other anti-cancer therapies. These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the use of this compound in mouse models, based on established methodologies for compounds of this class.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain. Binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event activates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for endothelial cell proliferation, migration, and survival. This compound blocks this initial autophosphorylation step, thereby abrogating downstream signaling and inhibiting the pro-angiogenic effects of VEGF.

Signaling Pathway Diagram

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

| Parameter | Recommendation | Notes |

| Starting Dose Range | 10 - 50 mg/kg/day | Based on typical dose ranges for orally bioavailable small molecule kinase inhibitors in mice. |

| Administration Route | Oral gavage (p.o.) or Intraperitoneal (i.p.) | Oral gavage is often preferred for daily dosing to mimic clinical administration. Intraperitoneal injection can also be used. |

| Dosing Frequency | Once or twice daily | Dependent on the pharmacokinetic profile of the compound. A pilot study to determine the half-life in mice is recommended. |

| Vehicle Formulation | 0.5% Methylcellulose + 0.2% Tween 80 in water | A common vehicle for suspending hydrophobic small molecules for oral administration. The formulation should be optimized for this compound solubility and stability. |

| Maximum Injection Volume | 10 mL/kg (Oral), 20 mL/kg (Intraperitoneal) | Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory. |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a stable and homogenous suspension of this compound for administration to mice.

Materials:

-

This compound powder

-

Vehicle solution (e.g., 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

Procedure:

-

Calculate the total amount of this compound required for the study based on the number of mice, dose, and dosing volume.

-

Weigh the calculated amount of this compound powder using an analytical balance.

-

Prepare the vehicle solution. For example, to prepare 10 mL of 0.5% methylcellulose with 0.2% Tween 80, add 50 mg of methylcellulose and 20 µL of Tween 80 to 10 mL of sterile water.

-

Add a small amount of the vehicle to the this compound powder to create a paste.

-

Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.

-

If necessary, sonicate the suspension for a short period to aid in dispersion.

-

Store the suspension at 4°C and protect from light. Prepare fresh daily or as stability allows.

Protocol 2: Administration of this compound to Tumor-Bearing Mice

Objective: To administer this compound to mice bearing subcutaneous xenograft or syngeneic tumors.

Materials:

-

Tumor-bearing mice (e.g., BALB/c or C57BL/6)

-

Prepared this compound suspension

-

Appropriate gavage needles (for oral administration) or syringes with needles (for intraperitoneal injection)

-

Animal scale

Procedure:

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.

-

Randomize mice into control (vehicle) and treatment groups.

-

Weigh each mouse to determine the correct volume of the this compound suspension to administer.

-

For oral gavage: a. Gently restrain the mouse. b. Insert the gavage needle carefully into the esophagus. c. Slowly dispense the calculated volume of the suspension.

-

For intraperitoneal injection: a. Gently restrain the mouse, exposing the abdomen. b. Insert the needle into the lower quadrant of the abdomen, avoiding the midline. c. Aspirate to ensure no fluid is drawn back, then slowly inject the suspension.

-

Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound in a mouse tumor model.

Disclaimer

The information provided in these application notes is intended for guidance only. Researchers must adhere to all applicable institutional and national guidelines for animal welfare and experimental procedures. It is highly recommended to perform pilot studies to determine the optimal dosage, administration route, and vehicle for this compound in your specific experimental setup.

Application Notes and Protocols for NVP-AAD777 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-AAD777 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.[1] It plays a crucial role in angiogenesis research by blocking the signaling cascade that leads to the proliferation and migration of endothelial cells. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 448.37 g/mol | [1][2] |

| Molecular Formula | C₂₂H₁₄F₆N₄ | [1][2] |

| Solubility | 10 mM in DMSO | [1] |

| Storage (Solid) | -20°C for 12 months, 4°C for 6 months | [1] |

| Storage (in DMSO) | -80°C for 6 months, -20°C for 6 months | [1] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound solid powder

-